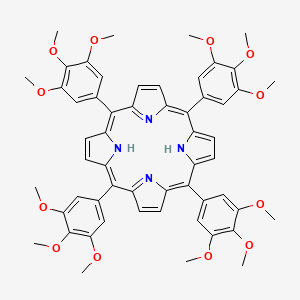

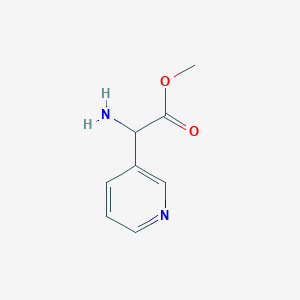

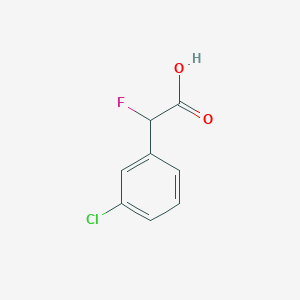

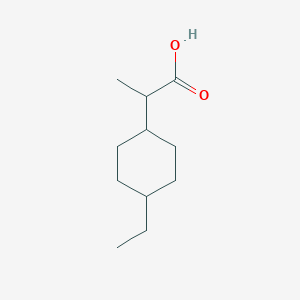

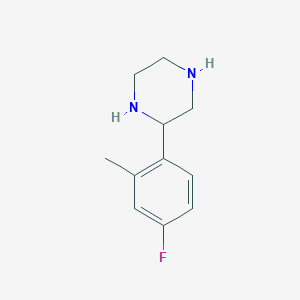

Methyl 2-amino-2-(pyridin-3-yl)acetate

説明

“Methyl 2-amino-2-(pyridin-3-yl)acetate” is an organic material intermediate compound that is a by-product of the preparation of esaconazole . It is also used in the synthesis of other compounds .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows obtaining the target products in one synthetic stage with high yields .Chemical Reactions Analysis

Acid anhydrides react with alcohols to form esters and with amines to form amides . These reactions could potentially involve “this compound”, but specific reactions involving this compound are not mentioned in the sources.科学的研究の応用

Heterocyclic Synthesis

Methyl 2-amino-2-(pyridin-3-yl)acetate is a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. For instance, it has been utilized in the synthesis of pyrazolo[4,3-c]pyridines, demonstrating its utility in forming complex heterocyclic structures. This compound serves as a synthon in the synthesis of new heterocycles, showing its wide applicability in medicinal chemistry and drug discovery processes (Prezent et al., 2016).

Oxidative Cleavage and Cyclization

In another research, the oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives have been achieved, leading to the efficient synthesis of indolizine skeletons. This demonstrates the compound's role in facilitating the cleavage of multiple Csp3-H bonds and a C-C bond, highlighting its potential in creating complex molecular architectures (Wu et al., 2017).

Spirocycles Synthesis

Furthermore, this compound has been employed in the synthesis of oxetane/azetidine containing spirocycles through 1,3-dipolar cycloaddition reactions. This highlights its application in generating spirocyclic compounds, which are of significant interest due to their presence in various bioactive molecules (Jones et al., 2016).

Pharmaceutical Synthesis

The compound has also found use in the synthesis and pharmacological study of thiazolidinones and Mannich bases, emphasizing its importance in the development of new pharmaceuticals. This research indicates its versatility in contributing to the synthesis of compounds with potential antimicrobial and antitubercular activities (Dave et al., 2007).

Organic Synthesis Methodologies

This compound serves as a foundation for developing new synthetic methodologies, as demonstrated by its application in the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates. This research showcases its role in enabling efficient access to these heterocyclic cores, which are valuable intermediates in organic synthesis (Morgentin et al., 2009).

作用機序

Target of Action

Methyl 2-amino-2-(pyridin-3-yl)acetate is a derivative of 2-aminopyridines . Compounds of this class have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . The primary targets of these compounds are often γ-aminobutyric acid receptors .

Mode of Action

Similar compounds, such as zolpidem, which is a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Given its potential interaction with γ-aminobutyric acid receptors, it may influence neurotransmission pathways in the nervous system .

Pharmacokinetics

The lipophilicity of similar compounds often allows them to diffuse easily into cells , which could impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its primary targets.

将来の方向性

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . Additionally, the synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry .

生化学分析

Biochemical Properties

It is known that pyridine derivatives can interact with multiple receptors and have been found in many important synthetic drug molecules . These interactions could potentially involve enzymes, proteins, and other biomolecules, although specific interactions for Methyl 2-amino-2-(pyridin-3-yl)acetate have not been reported.

Cellular Effects

Given the compound’s structure, it could potentially influence cell function by interacting with cell signaling pathways, influencing gene expression, or affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action for this compound is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors and could also influence metabolic flux or metabolite levels .

特性

IUPAC Name |

methyl 2-amino-2-pyridin-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-3-2-4-10-5-6/h2-5,7H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRUJZICYBJXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one](/img/structure/B3152885.png)

![3-[Benzyl(methyl)amino]-1-phenyl-1-propanol](/img/structure/B3152951.png)